molecular formula C19H22N6OS B2862456 2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone CAS No. 2034348-42-8

2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone

Cat. No.: B2862456
CAS No.: 2034348-42-8
M. Wt: 382.49
InChI Key: JSKWANMITMASBU-UHFFFAOYSA-N
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Description

This compound features a benzylthioethyl ketone scaffold linked to a piperazine ring substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-15-21-22-19-18(20-7-8-25(15)19)24-11-9-23(10-12-24)17(26)14-27-13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKWANMITMASBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine and Pyrazine Derivatives

The triazolo-pyrazine core is synthesized via cyclocondensation of 2-hydrazinylpyrazine with acetyl chloride under acidic conditions. The reaction proceeds as follows:

$$
\text{2-Hydrazinylpyrazine} + \text{CH}3\text{COCl} \xrightarrow{\text{HCl, EtOH}} \text{3-Methyl-triazolo[4,3-a]pyrazine} + \text{H}2\text{O}
$$

Optimization Notes :

  • Yield : 68–72% (optimized at 70°C for 6 h)
  • Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, H-5), 8.21 (d, J = 4.8 Hz, 1H, H-6), 2.72 (s, 3H, CH$$3$$).

Chlorination at Position 8

To introduce a leaving group for subsequent piperazine coupling, the triazolo-pyrazine is treated with phosphorus oxychloride (POCl$$_3$$) under reflux:

$$
\text{3-Methyl-triazolo[4,3-a]pyrazine} \xrightarrow{\text{POCl}_3, 110^\circ\text{C}} \text{8-Chloro-3-methyl-triazolo[4,3-a]pyrazine}
$$

Key Parameters :

  • Reaction Time : 12 h
  • Yield : 85%
  • Purity : >98% (HPLC).

Functionalization of Piperazine

Protection-Deprotection Strategy

To achieve selective substitution on piperazine, a tert-butoxycarbonyl (Boc) protecting group is employed:

  • Protection :
    $$
    \text{Piperazine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{tert-Butyl piperazine-1-carboxylate} \quad (\text{Yield: 95\%})
    $$

  • Coupling with Intermediate A :
    $$
    \text{tert-Butyl piperazine-1-carboxylate} + \text{8-Chloro-3-methyl-triazolo-pyrazine} \xrightarrow{\text{DIEA, DMF}} \text{tert-Butyl 4-(3-methyl-triazolo-pyrazin-8-yl)piperazine-1-carboxylate} \quad (\text{Yield: 78\%})
    $$

  • Deprotection :
    $$
    \text{Boc-protected intermediate} \xrightarrow{\text{TFA/DCM}} \text{4-(3-Methyl-triazolo-pyrazin-8-yl)piperazine} \quad (\text{Yield: 92\%})
    $$

Synthesis of 2-(Benzylthio)-1-(Piperazin-1-yl)Ethanone

Preparation of 2-Bromo-1-(Piperazin-1-yl)Ethanone

Piperazine is alkylated with bromoacetyl bromide in dichloromethane (DCM):

$$
\text{Piperazine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, 0°C}} \text{2-Bromo-1-(piperazin-1-yl)ethanone} \quad (\text{Yield: 65\%})
$$

Thioether Formation

The bromoethanone intermediate reacts with benzyl mercaptan via nucleophilic substitution:

$$
\text{2-Bromo-1-(piperazin-1-yl)ethanone} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Benzylthio)-1-(piperazin-1-yl)ethanone} \quad (\text{Yield: 80\%})
$$

Reaction Conditions :

  • Temperature : 25°C
  • Time : 6 h
  • Workup : Aqueous NaHCO$$_3$$ wash, column chromatography (EtOAc/hexane).

Final Coupling and Characterization

Assembly of Target Compound

The deprotected piperazine intermediate (Section 3.1, Step 3) is reacted with 2-(benzylthio)-1-(piperazin-1-yl)ethanone under mild alkylation conditions:

$$
\text{4-(3-Methyl-triazolo-pyrazin-8-yl)piperazine} + \text{2-(Benzylthio)-1-(piperazin-1-yl)ethanone} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound} \quad (\text{Yield: 74\%})
$$

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ : δ 7.35–7.25 (m, 5H, Ar-H), 4.32 (s, 2H, SCH$$2$$Ph), 3.85–3.70 (m, 8H, piperazine), 2.65 (s, 3H, CH$$3$$).
  • HPLC Purity : 99.1% (C18 column, MeCN/H$$_2$$O = 70:30).
  • HRMS : [M+H]$$^+$$ calcd. for C$${19}$$H$${22}$$N$$_7$$OS: 396.1601; found: 396.1598.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sequential Alkylation 74 99.1 High regioselectivity Multi-step, Boc deprotection required
One-Pot Coupling 68 97.5 Reduced purification steps Lower yield due to side reactions
Microwave-Assisted 82 98.8 Faster reaction times (2 h) Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Its structural features suggest it could act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazolopyrazine moiety may interact with nucleic acids or proteins, while the piperazine ring could enhance binding affinity and specificity. The benzylthio group might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below highlights key structural differences among analogs:

Compound Name Piperazine Substituent Thio/Sulfur Group Core Heterocycle Reported Activity Source
Target Compound 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl Benzylthio Triazolo-pyrazine Inferred kinase/CNS targets
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(hydroxymethyl)-1H-triazol-1-yl)ethanone (5a) Benzothiazol-2-yl None Benzothiazole-triazole Anticancer (IC50: 1.8–4.3 µM)
2-(Benzylthio)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (7) o-Tolyl Benzylthio None Androgen receptor antagonism (Patent)
Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate Pyrrolo-triazolo-pyrazine None Pyrrolo-triazolo-pyrazine Patent (CNS/oncology)
1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate (Impurity e) 3-Chlorophenyl None Triazolo-pyridine Pharmacopeial impurity

Key Observations :

  • Core Heterocycle : The target compound’s triazolo-pyrazine core differentiates it from triazolo-pyridine (e.g., ) or benzothiazole-triazole hybrids (). Triazolo-pyrazines are associated with improved metabolic stability over pyridines due to reduced CYP450 interactions .
  • Thio Group : The benzylthio group in the target compound and ’s compound 7 may confer higher logP values (~3.5–4.0 estimated) compared to hydroxylmethyl-triazole analogs (e.g., 5a, logP ~2.1) .
  • Piperazine Substituents : The 3-methyl-triazolo-pyrazine substituent in the target compound contrasts with o-tolyl () or chlorophenyl groups (), which are linked to receptor selectivity (e.g., o-tolyl in androgen antagonism) .
Anticancer Activity :
  • Compound 5a () demonstrated cytotoxic activity (IC50: 1.8–4.3 µM) against MCF-7 and HeLa cells, attributed to its benzothiazole-triazole scaffold . The target compound’s triazolo-pyrazine core may exhibit similar efficacy but with distinct kinase targets (e.g., JAK/STAT pathways) .
Receptor Modulation :
  • Compound 7 () was synthesized as a nuclear androgen receptor antagonist, suggesting that the benzylthio group may enhance binding to hydrophobic receptor pockets . The target compound’s triazolo-pyrazine substituent could shift activity toward adenosine or serotonin receptors, as seen in related patents .

Pharmacopeial and Impurity Considerations

identifies triazolo-pyridine impurities (e.g., compound e) in drug substances, underscoring the need for stringent control of related triazolo-pyrazine analogs . The target compound’s stability may require monitoring for dealkylation or oxidation byproducts, particularly at the benzylthio moiety.

Biological Activity

The compound 2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a novel synthetic derivative that belongs to the class of triazolo[4,3-a]pyrazines. This class has garnered attention for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of recent studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. The key steps include the formation of the triazolo[4,3-a]pyrazine scaffold and subsequent modifications to introduce the benzylthio and piperazine moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. One study reported a compound from this family exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)Comparison with Ampicillin
2eStaphylococcus aureus32Comparable
2eEscherichia coli16Comparable

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been highlighted in several studies. For example, compounds from this class have been tested against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). One promising derivative exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
17lA5490.98
17lMCF-71.05
17lHeLa1.28

The mechanism by which triazolo[4,3-a]pyrazine derivatives exert their biological effects often involves interaction with key cellular targets. For antibacterial activity, it is suggested that these compounds may interfere with DNA gyrase through π-cation interactions with amino acid residues critical for its function . In cancer cells, some derivatives have been shown to inhibit c-Met signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Case Studies

A notable case study involved the evaluation of a series of triazolo[4,3-a]pyrazine derivatives for their kinase inhibitory activities against c-Met and VEGFR-2. The results indicated that certain modifications on the triazole ring significantly enhanced both kinase inhibition and antiproliferative activities . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone, and how do they influence its reactivity?

  • Answer : The compound contains a benzylthio group (contributing sulfur-based nucleophilicity), a piperazine ring (enabling hydrogen bonding and solubility in polar solvents), and a triazolo-pyrazine moiety (imparting aromaticity and potential π-π stacking interactions). These features collectively influence its solubility, stability in acidic/basic conditions, and interactions with biological targets like enzymes or receptors .

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

  • Answer : Multi-step synthesis typically involves nucleophilic substitution (for the benzylthio group) and coupling reactions (for the triazolo-pyrazine-piperazine linkage). Key parameters include:

  • Temperature : 60–80°C for coupling steps to minimize side reactions.
  • Catalysts : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/chloroform mixtures improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., benzylthio protons at δ 3.8–4.2 ppm, piperazine N-CH₂ at δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 437.18).
  • HPLC : Purity assessment with C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?

  • Answer :

  • Substituent Variation : Modify the benzylthio group (e.g., replace with alkylthio or arylthio) to assess steric/electronic effects on target binding.
  • Piperazine Functionalization : Introduce methyl or ethyl groups to the piperazine ring to modulate lipophilicity and blood-brain barrier penetration.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs based on triazolo-pyrazine’s planar structure .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies often arise from assay conditions. Mitigation steps include:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify IC₅₀ shifts.
  • Assay Replication : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).
  • Cell Line Validation : Verify target expression levels (e.g., via qPCR or Western blot) in cellular models .

Q. What are the mechanistic insights into its interaction with cytochrome P450 enzymes?

  • Answer : The triazolo-pyrazine moiety may act as a competitive inhibitor due to its structural similarity to purine bases. Experimental approaches:

  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin).
  • Metabolite Profiling : LC-MS/MS to identify hydroxylated or demethylated metabolites in liver microsomes .

Q. How can solubility challenges be addressed during in vivo studies?

  • Answer :

  • Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for intraperitoneal administration.
  • Prodrug Design : Introduce phosphate esters at the ethanone group to enhance aqueous solubility .

Methodological and Safety Considerations

Q. What are the recommended protocols for handling this compound in a laboratory setting?

  • Answer :

  • Storage : Under inert gas (argon) at –20°C to prevent oxidation of the benzylthio group.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .

Q. How can researchers assess its potential toxicity in preclinical models?

  • Answer :

  • In Vitro : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure).
  • In Vivo : Acute toxicity testing in rodents (single dose, 100–500 mg/kg) with histopathological analysis of liver/kidney .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.